N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(2-fluorophenylsulfonamido)acetamide
Description
Properties
IUPAC Name |
N-[[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl]-2-[(2-fluorophenyl)sulfonylamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4O4S/c21-15-7-1-4-10-18(15)30(27,28)23-13-19(26)22-12-14-6-5-11-25(14)20-24-16-8-2-3-9-17(16)29-20/h1-4,7-10,14,23H,5-6,11-13H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODXRTQPPRQZZAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC3=CC=CC=C3O2)CNC(=O)CNS(=O)(=O)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(2-fluorophenylsulfonamido)acetamide” likely involves multiple steps, including the formation of the benzo[d]oxazole ring, the pyrrolidine ring, and the sulfonamide linkage. Typical synthetic routes might include:
Formation of Benzo[d]oxazole Ring: This can be achieved through the cyclization of ortho-aminophenols with carboxylic acids or their derivatives.
Formation of Pyrrolidine Ring: This can be synthesized via the cyclization of appropriate amines with aldehydes or ketones.
Sulfonamide Formation: This involves the reaction of sulfonyl chlorides with amines.
Industrial Production Methods
Industrial production methods would scale up these reactions, often optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzo[d]oxazole ring or the pyrrolidine ring.
Reduction: Reduction reactions might target the sulfonamide group or other functional groups within the molecule.
Substitution: The fluorophenyl group could undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride might be used.
Substitution: Conditions for substitution reactions could involve strong acids or bases, depending on the specific reaction.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, it might be investigated for its potential as a drug candidate, particularly if it exhibits activity against specific biological targets.
Medicine
In medicine, compounds with similar structures are often explored for their therapeutic potential, including anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry
Industrially, it could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. Molecular targets could include proteins, nucleic acids, or other biomolecules.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following compounds share functional or structural similarities:
2-(2-Fluorophenyl)-N-(1,3-thiazol-2-yl)acetamide ()
- Structure : Contains a fluorophenyl-acetamide group but replaces the benzoxazole-pyrrolidine unit with a thiazole ring.
- Properties: Melting point: 489–491 K. Exhibits hydrogen bonding (N–H⋯N) for crystal stability.
- Key Difference : The thiazole ring may reduce metabolic stability compared to benzoxazole due to increased electron-richness .
2-(Benzo[d]thiazol-2-ylthio)-N-(2-oxoindolin-3-ylidene)acetohydrazide ()
- Structure : Features a benzothiazole linked to an acetohydrazide group.
- Bioactivity :
- Compound 5d showed potent anti-inflammatory and antibacterial activity.
- Compound 5e demonstrated analgesic effects.
- Key Difference : The hydrazide group introduces additional hydrogen-bonding capacity but may reduce oral bioavailability compared to sulfonamides .
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide ()
- Structure : Contains a sulfonamide group and fluorophenyl moiety but integrates a chromen-pyrazolo-pyrimidine core.
- Properties :
- Melting point: 175–178°C.
- Mass: 589.1 (M⁺+1).
2-Chloro-N-(2,6-dimethylphenyl)-N-(tetrahydro-2-oxo-3-furanyl)acetamide ()
- Structure : Chloroacetamide with a furanyl substituent.
- Use : Registered as the pesticide ofurace .
Structure-Activity Relationships (SAR)
- Fluorine Position : The ortho-fluorine in the target compound may enhance steric hindrance and binding specificity compared to para-substituted analogs .
- Benzoxazole vs. Benzothiazole : Benzoxazole’s oxygen atom likely improves oxidative stability over benzothiazole’s sulfur, which may confer higher reactivity .
- Pyrrolidine vs. Piperazine () : Pyrrolidine’s conformational rigidity could enhance target selectivity compared to piperazine’s flexibility .
Biological Activity
N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(2-fluorophenylsulfonamido)acetamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article delves into its biological activity, mechanisms of action, and comparative studies with similar compounds.
Chemical Structure and Properties
This compound features a unique combination of structural elements that contribute to its biological activity:
- Benzo[d]oxazole moiety : Known for various biological activities, including antimicrobial and anticancer properties.
- Pyrrolidine ring : A nitrogen-containing five-membered ring that enhances the pharmacological profile.
- Sulfonamide group : Often associated with antibacterial activity, this functional group increases the compound's therapeutic potential.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, highlighting its potential in various therapeutic areas.
Antimicrobial Activity
Research indicates significant antimicrobial properties, with preliminary studies demonstrating selective interactions with microbial targets. The following table summarizes the observed activities against various microorganisms:
| Microorganism | Activity Observed | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| E. coli | Moderate inhibition | 50 μg/mL |
| S. aureus | Strong inhibition | 30 μg/mL |
| C. albicans | Significant inhibition | 40 μg/mL |
These results suggest efficacy against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.
The mechanism of action for this compound is thought to involve:
- Enzyme Inhibition : The compound may inhibit key enzymes in microbial metabolism, disrupting growth and replication.
- Receptor Binding : Its structural features allow selective binding to biological receptors, modulating their activity and leading to therapeutic effects.
Neuroprotective Effects
Recent studies have also explored the neuroprotective effects of related compounds containing the benzo[d]oxazole moiety. For instance, derivatives have been shown to protect neuronal cells from apoptosis induced by amyloid-beta peptides through modulation of several signaling pathways, including:
- Akt/GSK-3β/NF-κB signaling pathway
- Reduction of pro-apoptotic factors (e.g., Bax)
- Increase in anti-apoptotic factors (e.g., Bcl-2)
In vivo studies indicate that these compounds exhibit lower toxicity compared to established drugs like donepezil, suggesting a favorable safety profile for further development.
Comparative Studies
Comparative analyses with similar compounds highlight the unique attributes of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(benzo[d]oxazol-2-yl) derivatives | Benzo[d]oxazole + various substituents | Antimicrobial, neuroprotective |
| N-benzothiazole derivatives | Benzothiazole + piperidine | Antidepressant effects |
| N-indole derivatives | Indole + propanamide | Anti-inflammatory properties |
The unique combination of functional groups in this compound may confer distinct pharmacological properties compared to these analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
